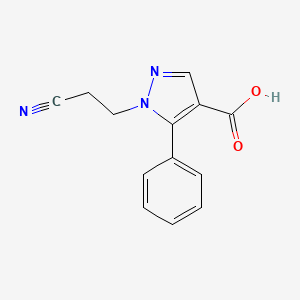

Acide 1-(2-cyanoéthyl)-5-phényl-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11N3O2 and its molecular weight is 241.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomatériaux conducteurs

L'incorporation de composés cyanoéthyliques dans des biomatériaux comme les hydrogels peut améliorer considérablement leur conductivité électrique. Ceci est particulièrement bénéfique dans le génie tissulaire, où les signaux électriques jouent un rôle crucial dans la régénération des tissus et la communication cellulaire. En créant des hydrogels conducteurs, les chercheurs peuvent faciliter la communication électrique avec les systèmes biologiques, ce qui pourrait améliorer l'adhésion et la croissance des cellules sur ces substrats .

Adhésifs cyanoacrylates

Les adhésifs cyanoacrylates, connus pour leur polymérisation rapide et leurs fortes capacités de liaison, peuvent bénéficier de l'ajout de dérivés cyanoéthyliques. Ces composés peuvent améliorer la résistance à l'adhésion et modifier la vitesse de durcissement, les rendant adaptés à diverses applications d'ingénierie et médicales. La présence de groupes cyanoéthyliques peut influencer l'énergétique de l'interaction interfaciale, conduisant à une performance améliorée des adhésifs .

Synthèse de l'ADN

Dans le domaine du génie génétique, les dérivés cyanoéthyliques servent de réactifs protecteurs pendant la synthèse de l'ADN. Ils sont impliqués dans la monophosphorylation sélective des nucléosides, qui est une étape cruciale dans la synthèse des brins d'ADN. Cette application est vitale pour la recherche en génomique et le développement de thérapies géniques .

Systèmes d'administration de médicaments

Les composés cyanoéthyliques peuvent être utilisés pour créer des transporteurs de médicaments à action prolongée. Leur structure chimique permet la libération contrôlée des médicaments, ce qui en fait un excellent choix pour le développement de systèmes d'administration de médicaments avancés. Cette application est particulièrement importante pour les traitements nécessitant un dosage précis sur des périodes prolongées .

Bio-électrodes

Les propriétés électriques des dérivés cyanoéthyliques les rendent adaptés à une utilisation dans les bio-électrodes. Ces électrodes peuvent être utilisées pour surveiller les signaux physiologiques ou délivrer une stimulation électrique aux tissus, jouant un rôle important dans les diagnostics médicaux et les dispositifs thérapeutiques .

Production de nanofibres

Les dérivés cyanoéthyliques sont utilisés dans la production de nanofibres, qui ont des applications allant de la filtration à l'échafaudage tissulaire. Les propriétés uniques de ces fibres, telles que leur surface élevée et leur porosité, les rendent précieuses dans divers domaines scientifiques et industriels .

Photolithographie

Dans la fabrication de dispositifs électroniques, les dérivés cyanoéthyliques peuvent être utilisés dans les photorésines. Ces matériaux sensibles à la lumière sont cruciaux pour le processus de photolithographie, qui est utilisé pour modeler des parties d'un film mince ou la masse d'un substrat .

Adhésifs biomimétiques

Le domaine de la biomimétique implique le développement de matériaux et de structures modelés sur des entités biologiques. Les dérivés cyanoéthyliques peuvent contribuer à la création d'adhésifs biomimétiques qui imitent les mécanismes d'adhésion naturels trouvés dans les organismes vivants, offrant des solutions innovantes pour les défis médicaux et technologiques .

Propriétés

IUPAC Name |

1-(2-cyanoethyl)-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-7-4-8-16-12(10-5-2-1-3-6-10)11(9-15-16)13(17)18/h1-3,5-6,9H,4,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCUOAJQCJMPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2CCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301196102 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292636-76-0 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292636-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

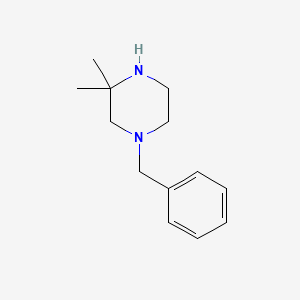

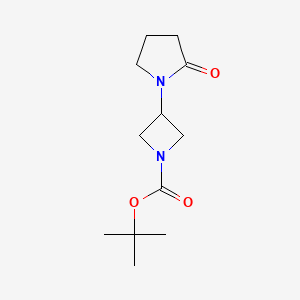

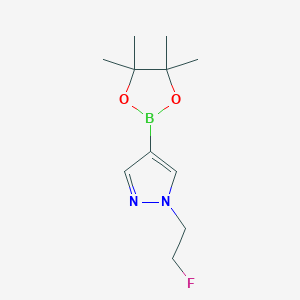

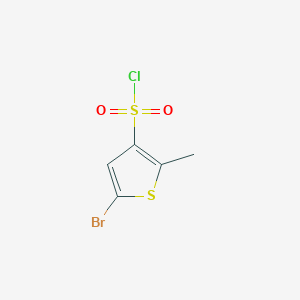

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)